N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. This compound combines a benzothiazole moiety with a pyridine and furan structure, which may contribute to its biological activity. The compound's molecular formula is and its molecular weight is approximately .
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed information about its structure and applications .
This compound belongs to the class of carboxamides and is characterized by the presence of heterocyclic rings, specifically benzothiazole, pyridine, and furan. Its classification as a potential pharmaceutical agent stems from its unique structural features that may influence biological interactions.
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps in organic synthesis. Key methods include:
Common reagents used in this synthesis include thionyl chloride for chlorination, hydrazine hydrate for condensation reactions, and various organic solvents such as dichloromethane and ethanol to facilitate reactions under controlled temperatures and inert atmospheres .
The molecular structure of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide can be represented using various structural formulas:
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4
.The compound's molecular weight is , and it has a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms that contribute to its chemical properties.
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets within biological systems:
This dual action enhances its potential as a therapeutic agent in various medical applications .
The physical properties of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide are characterized by:
Chemical properties include stability under standard laboratory conditions and reactivity towards common organic reagents. Its solubility in organic solvents makes it suitable for various synthetic applications.
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4